3-Bromo-1,2-thiazol-4-amine;hydrochloride
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Overview
Description
3-Bromo-1,2-thiazol-4-amine;hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the third position and an amine group at the fourth position of the thiazole ring, along with a hydrochloride salt form. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including enzymes and receptors . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks .
Mode of Action
Thiazole derivatives, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways . For instance, some thiazole derivatives can cause DNA double-strand breaks, leading to a G2 stop and ultimately, cell death .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological activities, such as antimicrobial, antifungal, anti-inflammatory, analgesic, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,2-thiazol-4-amine;hydrochloride can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides. For instance, the reaction of 3-bromo-2-chloropropionitrile with thiourea in the presence of a base can yield 3-Bromo-1,2-thiazol-4-amine. The hydrochloride salt can then be formed by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Hantzsch synthesis and its modifications are commonly employed in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,2-thiazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Nucleophilic Addition: The amine group at the fourth position can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thiols.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Dihydrothiazoles are typical reduction products.
Scientific Research Applications
3-Bromo-1,2-thiazol-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical agents, including antimicrobial and anticancer drugs.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor to sulfa drugs and used as a thyroid inhibitor.
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antifungal activity.
Thiazole Derivatives: Such as dabrafenib, dasatinib, and ixabepilone, which are used in anticancer therapies
Uniqueness
3-Bromo-1,2-thiazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the amine group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-bromo-1,2-thiazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S.ClH/c4-3-2(5)1-7-6-3;/h1H,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEYHQNRCOQULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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